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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

elucidation of ceftazidime resistance mechanisms in bacteria. The content is designed to guide

researchers in selecting and performing appropriate assays to identify and characterize the

underlying causes of resistance, a critical step in both clinical diagnostics and the development

of new therapeutic strategies.

Introduction to Ceftazidime Resistance
Ceftazidime is a third-generation cephalosporin antibiotic that is effective against a broad range

of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] However, the emergence

and spread of resistance mechanisms threaten its clinical efficacy. Understanding these

mechanisms is paramount for surveillance, infection control, and the design of novel

antimicrobial agents. Resistance to ceftazidime is often multifactorial and can arise from one or

a combination of the following:

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring

of ceftazidime. This is a major mechanism of resistance.[2][3]

Target Modification: Alterations in penicillin-binding proteins (PBPs), the primary targets of

ceftazidime, which reduce the binding affinity of the drug.[4]
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Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or

modification of porin channels, which restrict the entry of ceftazidime into the cell.[3][5]

Active Efflux: The overexpression of efflux pumps that actively transport ceftazidime out of

the bacterial cell.[5][6]

This document outlines a range of phenotypic, genotypic, and biochemical techniques to

investigate these resistance mechanisms.

Phenotypic Assays for Ceftazidime Resistance
Phenotypic assays are the first line of investigation to confirm resistance and provide initial

insights into the possible mechanisms.

Antimicrobial Susceptibility Testing (AST)
AST is fundamental to determining the level of resistance to ceftazidime.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Preparation: Prepare a series of twofold dilutions of ceftazidime in Mueller-Hinton Broth

(MHB) in a 96-well microtiter plate. The concentration range should typically span from 0.25

to 256 µg/mL.

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5

McFarland standard. Dilute this suspension to achieve a final concentration of approximately

5 x 10^5 CFU/mL in each well.

Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

Reading: The MIC is the lowest concentration of ceftazidime that completely inhibits visible

bacterial growth.[2]

Interpretation: Interpret the results based on clinical breakpoints established by organizations

like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on

Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Protocol 2: Disk Diffusion Assay
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Inoculation: Swab a Mueller-Hinton Agar (MHA) plate with a bacterial suspension adjusted to

a 0.5 McFarland standard to create a uniform lawn.

Disk Placement: Aseptically place a ceftazidime-impregnated disk (e.g., 30 µg) onto the

surface of the agar.

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

Measurement: Measure the diameter of the zone of inhibition around the disk.

Interpretation: Interpret the zone diameter according to CLSI or EUCAST guidelines to

determine if the isolate is susceptible, intermediate, or resistant.[7]

Phenotypic Detection of β-Lactamase Production
Protocol 3: Nitrocefin-Based Colorimetric Assay for β-Lactamase Activity

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon

hydrolysis by a β-lactamase.[9][10]

Reagent Preparation: Reconstitute Nitrocefin according to the manufacturer's instructions.

Bacterial Lysate Preparation: Prepare a dense suspension of the bacterial isolate in a

suitable buffer. Lyse the cells by sonication or using chemical lysis reagents.

Assay: In a microplate well, mix the bacterial lysate with the Nitrocefin solution.

Detection: Observe for a color change from yellow to red. The rate of color change can be

monitored spectrophotometrically at 490 nm to quantify enzyme activity.[10] A rapid positive

result indicates the presence of β-lactamase activity.[9]

Protocol 4: Phenotypic Confirmation of Extended-Spectrum β-Lactamases (ESBLs)

ESBLs are a group of β-lactamases that can hydrolyze third-generation cephalosporins like

ceftazidime. Their activity is inhibited by clavulanic acid.

Procedure: Perform a disk diffusion assay using two ceftazidime disks. One disk contains

ceftazidime alone, and the other contains ceftazidime in combination with clavulanic acid.[11]
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Interpretation: An increase in the zone of inhibition diameter of ≥ 5 mm for the combination

disk compared to the ceftazidime-alone disk is considered a positive test for ESBL

production.[11]

Efflux Pump Activity Assays
Protocol 5: Ethidium Bromide-Agar Cartwheel Method

This method assesses the activity of efflux pumps that can extrude substrates like ethidium

bromide (EtBr).[12]

Plate Preparation: Prepare a series of MHA plates containing increasing concentrations of

EtBr (e.g., 0, 0.5, 1, 1.5, 2, 2.5 mg/L).

Inoculation: Inoculate the plates by streaking the bacterial isolates from the center to the

periphery of the plate, resembling the spokes of a cartwheel. Up to 12 strains can be tested

on a single plate.[12]

Incubation: Incubate the plates at 37°C for 16-18 hours.

Visualization: Examine the plates under UV light. The lowest concentration of EtBr that

produces fluorescence in the bacterial mass is recorded. Higher EtBr concentrations

required for fluorescence indicate greater efflux pump activity.[12]

Genotypic Methods for Resistance Determinant
Identification
Genotypic methods provide precise information about the genetic basis of resistance.[13]

Polymerase Chain Reaction (PCR) for Resistance Gene
Detection
PCR is a rapid and sensitive method to detect the presence of specific β-lactamase genes.[14]

Protocol 6: Multiplex PCR for Common β-Lactamase Genes

DNA Extraction: Extract genomic DNA from the bacterial isolate.
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Primer Design: Use validated primers for common β-lactamase genes such as blaKPC,

blaNDM, blaVIM, blaIMP, and blaOXA-48-like.[15]

PCR Amplification: Perform PCR using a multiplex PCR kit with the designed primers and

extracted DNA as a template.

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of bands of

expected sizes indicates the presence of the corresponding resistance genes.

Quantitative Real-Time PCR (qPCR)
qPCR can be used to quantify the expression levels of resistance genes, such as ampC or

efflux pump genes.

Protocol 7: qPCR for ampC Gene Expression

RNA Extraction and cDNA Synthesis: Extract total RNA from bacterial cultures grown with

and without a sub-inhibitory concentration of ceftazidime. Synthesize cDNA from the

extracted RNA.

qPCR: Perform qPCR using primers specific for the ampC gene and a housekeeping gene

(e.g., rpsL) for normalization.

Data Analysis: Calculate the relative expression of the ampC gene using the ΔΔCt method.

An increased fold change in expression in the presence of ceftazidime suggests

derepression of ampC.[1]

Whole Genome Sequencing (WGS)
WGS provides a comprehensive view of all potential resistance mechanisms.[1][2][16]

Protocol 8: WGS Analysis of Ceftazidime-Resistant Isolates

DNA Extraction and Sequencing: Extract high-quality genomic DNA and perform sequencing

on a platform such as Illumina.

De Novo Assembly: Assemble the sequencing reads to generate a draft genome.[17]
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Bioinformatic Analysis:

Resistance Gene Identification: Use databases like CARD or ResFinder to identify

acquired resistance genes.[17]

Mutation Analysis: Align the assembled genome to a susceptible reference genome to

identify mutations in genes encoding PBPs, porins, and regulatory proteins of efflux pumps

and AmpC.[1][17]

Sequence Typing: Determine the multilocus sequence type (MLST) for epidemiological

analysis.[17]

Biochemical Characterization of Resistance
Enzymes
Biochemical assays are crucial for understanding the functional properties of resistance-

conferring enzymes.

Cloning and Expression of β-Lactamase Genes
To study a specific β-lactamase in isolation, its gene can be cloned and expressed in a

susceptible host strain.[18][19]

Protocol 9: Cloning of a β-Lactamase Gene

Gene Amplification: Amplify the full-length β-lactamase gene from the genomic DNA of the

resistant isolate using PCR with specific primers.

Vector Ligation: Ligate the purified PCR product into an appropriate expression vector (e.g.,

pET vector).[20]

Transformation: Transform the ligation product into a suitable E. coli expression host (e.g.,

BL21).[18][20]

Selection and Verification: Select for positive clones on antibiotic-containing media and verify

the insert by colony PCR and sequencing.
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β-Lactamase Kinetics
Protocol 10: Spectrophotometric Assay for Enzyme Kinetics

Protein Expression and Purification: Induce the expression of the cloned β-lactamase and

purify the protein using affinity chromatography (e.g., His-tag purification).[20]

Kinetic Assay: Measure the initial rates of hydrolysis of ceftazidime at various substrate

concentrations by monitoring the change in absorbance using a spectrophotometer.

Data Analysis: Determine the kinetic parameters Km (Michaelis constant) and kcat (turnover

number) by fitting the data to the Michaelis-Menten equation.

Data Presentation
Quantitative data from the described protocols should be summarized for clear comparison.

Table 1: Antimicrobial Susceptibility Testing Results

Isolate ID
Ceftazidime MIC
(µg/mL)

Interpretation ESBL Phenotype

Sample 1 64 Resistant Positive

Sample 2 2 Susceptible Negative

Control 1 Susceptible Negative

Table 2: Genotypic and Gene Expression Data

Isolate ID
β-Lactamase Genes
Detected

ampC Fold Expression (vs.
Control)

Sample 1 blaCTX-M-15, blaTEM-1 25.4

Sample 2 blaTEM-1 1.2

Control None 1.0
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Table 3: β-Lactamase Kinetic Parameters

Enzyme Substrate Km (µM) kcat (s-1)
kcat/Km (µM-
1s-1)

CTX-M-15 Ceftazidime 55 210 3.8

TEM-1 Ceftazidime 150 5 0.03
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Caption: Workflow for investigating Ceftazidime resistance.
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Caption: Major mechanisms of Ceftazidime resistance in bacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b8180308?utm_src=pdf-body-img
https://www.benchchem.com/product/b8180308?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. journals.asm.org [journals.asm.org]

2. Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of
Pseudomonas aeruginosa by Using Genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

3. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and
Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and
Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

4. journals.asm.org [journals.asm.org]

5. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex | PLOS
One [journals.plos.org]

7. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of
Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. journals.asm.org [journals.asm.org]

10. Amplite® Colorimetric Beta-Lactamase Activity Assay Kit | AAT Bioquest [aatbio.com]

11. himedialabs.com [himedialabs.com]

12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps
[openmicrobiologyjournal.com]

13. microbiologyclass.net [microbiologyclass.net]

14. rapidmicrobiology.com [rapidmicrobiology.com]

15. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of
Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Whole-Genome Sequencing and Molecular Analysis of Ceftazidime–Avibactam-Resistant
KPC-Producing Klebsiella pneumoniae from Intestinal Colonization in Elderly Patients
[mdpi.com]

17. Genomic Analysis of Ceftazidime/Avibactam-Resistant GES-Producing Sequence Type
235 Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

18. atlantis-press.com [atlantis-press.com]

19. Cloning and Expression of Class A β-Lactamase Gene blaABPS in Burkholderia
pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://journals.asm.org/doi/10.1128/aac.03113-15
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://journals.asm.org/doi/10.1128/msphere.00651-22
https://pubmed.ncbi.nlm.nih.gov/35891616/
https://pubmed.ncbi.nlm.nih.gov/35891616/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0285856
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0285856
https://pmc.ncbi.nlm.nih.gov/articles/PMC12560674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12560674/
https://www.mdpi.com/2076-2607/13/2/414
https://journals.asm.org/doi/10.1128/spectrum.00782-24
https://www.aatbio.com/products/amplite-colorimetric-beta-lactamase-activity-assay-kit
https://www.himedialabs.com/media/TD/EM098I.pdf
https://openmicrobiologyjournal.com/VOLUME/7/PAGE/72/
https://openmicrobiologyjournal.com/VOLUME/7/PAGE/72/
https://microbiologyclass.net/genotypic-detection-of-antibiotic-resistant-microbes/
https://www.rapidmicrobiology.com/test-method/genotyping-antibiotic-resistance-bacteria
https://pubmed.ncbi.nlm.nih.gov/36877058/
https://pubmed.ncbi.nlm.nih.gov/36877058/
https://pubmed.ncbi.nlm.nih.gov/36877058/
https://www.mdpi.com/2079-6382/12/8/1282
https://www.mdpi.com/2079-6382/12/8/1282
https://www.mdpi.com/2079-6382/12/8/1282
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312074/
https://www.atlantis-press.com/article/126000891.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC127091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC127091/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. cabidigitallibrary.org [cabidigitallibrary.org]

To cite this document: BenchChem. [Application Notes and Protocols for Investigating
Ceftazidime Resistance Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180308#techniques-for-studying-ceftazidime-
resistance-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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